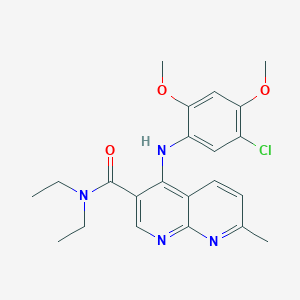![molecular formula C27H24N4O3 B2380730 2-(2-(2,4-diméthylphényl)-2-oxoéthyl)-4-phénéthyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione CAS No. 1357823-44-9](/img/structure/B2380730.png)
2-(2-(2,4-diméthylphényl)-2-oxoéthyl)-4-phénéthyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]quinazolines are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinazolines involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol . Other methods of synthesis have also been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]quinazolines have been studied to some extent. For example, they have been found to exhibit basic optical, electrochemical, and semiconductor properties .
Applications De Recherche Scientifique
- Le composé 5, dérivé de cette structure, présente une excellente insensibilité aux stimuli externes (IS = 43 J) et une très bonne performance de détonation calculée (Dv = 9408 m/s et P = 37,8 GPa). Il se compare favorablement à l'étalon actuel d'explosif secondaire, le CL-20 .
- Le composé azoïque 10 présente une stabilité thermique remarquable (Td = 305 °C) et surpasse les explosifs résistants à la chaleur existants en termes de performance de détonation (Dv = 9200 m/s et P = 34,8 GPa) .
- Les composés 14, 17 et 19 sont très sensibles mais présentent d'excellentes performances de détonation calculées, ce qui en fait des candidats intéressants pour les explosifs primaires .
- Bien que ce composé n'ait pas été étudié directement, des dérivés apparentés de [1,2,4]triazolo[4,3-a]quinoxaline ont été synthétisés comme agents antiviraux et antimicrobiens potentiels .
- Le squelette de triazole fusionné dans ce composé s'est avéré prometteur pour la construction de matériaux énergétiques très thermostables. La présence de deux groupes C-amino améliore sa stabilité .
- Bien que ce composé n'ait pas été spécifiquement étudié, il vaut la peine d'explorer son potentiel cytotoxique contre les lignées cellulaires du cancer du sein .
- Les dérivés de triazole, y compris les [1,2,4]triazoles, ont été largement étudiés pour leurs diverses activités pharmacologiques. Les chercheurs continuent d'explorer leur synthèse et leurs applications .
Matériaux énergétiques
Agents antiviraux et antimicrobiens
Matériaux énergétiques thermostables
Activité cytotoxique
Tendances générales et synthèse
Orientations Futures
Mécanisme D'action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities . They can interact with their targets in various ways, leading to different biochemical changes.
Biochemical Pathways
It is known that triazole compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The synthesis of similar triazole compounds has been reported , suggesting that the compound could potentially be synthesized and metabolized in a similar manner.
Result of Action
It is known that triazole compounds can have a wide range of biological activities . This suggests that the compound could potentially have multiple effects at the molecular and cellular level.
Action Environment
The synthesis of similar triazole compounds has been reported to be influenced by environmental conditions . This suggests that the action, efficacy, and stability of the compound could potentially be influenced by environmental factors.
Propriétés
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-18-12-13-21(19(2)16-18)24(32)17-30-27(34)31-23-11-7-6-10-22(23)25(33)29(26(31)28-30)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHFPAVJVHTULT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)
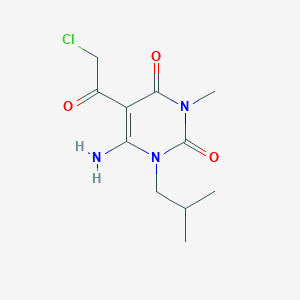
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)
![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)
![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)
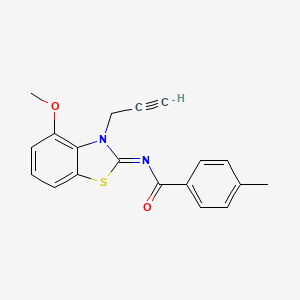

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)
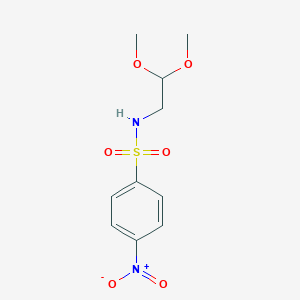
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)
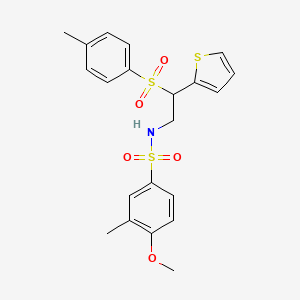
![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)
